3,4,4'-Biphenyltriol
Overview
Description
3,4,4’-Biphenyltriol is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as (1,1’-Biphenyl)-3,4,4’-triol, 3,4,4’-Trihydroxybiphenyl, and others . The average mass of this compound is 202.206 Da and the monoisotopic mass is 202.062988 Da .
Molecular Structure Analysis
The molecular structure of 3,4,4’-Biphenyltriol consists of a biphenyl core with three hydroxyl groups attached at the 3, 4, and 4’ positions . The exact 3D structure can be found in chemical databases like ChemSpider .Scientific Research Applications
Synthesis and Deodorant Activities
- Application: 3,4,4'-Biphenyltriol, isolated from thyme, has been synthesized along with its analogues for their deodorant activities. The compound's effectiveness against methanethiol, a compound responsible for bad odor, has been specifically measured (Miura, Yamaguchi, & Ogo, 1992).
Fluorescence Properties in Lipid Bilayers
- Application: this compound-related compounds, such as 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene, have been studied for their fluorescence properties when embedded in lipid bilayers. This research is significant for understanding membrane dynamics and for the development of fluorescence probes in biological research (Prendergast, Haugland, & Callahan, 1981).
Ketooximes Synthesis and Metal Complexes
- Application: Research into ketooximes, which involve this compound analogues, focuses on synthesizing new compounds and studying their metal complexes. This area has applications in developing new materials with unique chemical properties (Karipcin & Arabali, 2006).
pH and Solvent Proximity Monitoring
- Application: Donor–acceptor-substituted biphenyls, related to this compound, have been explored as hydrogen bond- or pH-sensitive fluorescent probes. This research is crucial for developing sensitive and versatile probes for pH and solvent proticity, applicable in various chemical and biological contexts (Maus & Rurack, 2000).
Tricarbonylrhenium Complexes Research
- Application: Studies involving tricarbonylrhenium complexes from ligands bearing a 4-substituted phenyl arm, which are structurally related to this compound, contribute to the understanding of the geometry and electronic properties of such complexes. This research has potential applications in materials science and coordination chemistry (Wolff et al., 2013).
Ultrasonic Accelerated Coupling Reaction
- Application: The use of this compound-related compounds in ultrasonic accelerated coupling reactions for the synthesis of biphenyl derivatives showcases innovative, environmentally friendly, and efficient methods in chemical synthesis (Kiani & Naeimi, 2018).
Differentiation of Isomers
- Application: Research on the differentiation of isomers of this compound analogues, such as 3-fluorophenmetrazine, contributes to the understanding of the structural and chemical properties of new psychoactive substances, which is vital in forensic science and drug development (McLaughlin et al., 2017).
Estrogenic Activity Studies
- Application: Studies involving compounds structurally similar to this compound, such as 3-methyl-4-nitrophenol, in their estrogenic activity provide insights into the endocrine-disrupting potential of environmental pollutants (Furuta et al., 2004).
Microsomal Hydroxylation Studies
- Application: Research on microsomal hydroxylation of biphenyl derivatives, including 3-hydroxybiphenyl which is structurally related to this compound, is important for understanding the metabolic pathways and toxicity of environmental contaminants (Billings & McMahon, 1978).
Synthesis of Labeled Biphenyls
- Application: The synthesis of labeled biphenyls, including those related to this compound, is crucial for tracing and studying the environmental distribution and biological impact of these compounds (Bergman & Wachtmeister, 1977).
Metabolism of Biphenyl in Rats
- Application: Understanding the metabolism of biphenyl in rats, including the formation of 3,4,4'-trihydroxybiphenyl, is essential for assessing the biotransformation and potential toxicity of biphenyl compounds in biological systems (Meyer & Scheline, 2009).
Synthesis of Copper(II) Complexes
- Application: The synthesis of trinuclear Copper(II) complexes using biphenol-based dinucleating ligands, related to this compound, contributes to the development of materials with potential applications in catalysis and material science (Filkale & Gangwar, 2020).
Properties
IUPAC Name |
4-(4-hydroxyphenyl)benzene-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,13-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIACUISPHFTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189534 | |
Record name | 3,4,4'-Biphenyltriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-29-6 | |
Record name | [1,1′-Biphenyl]-3,4,4′-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3598-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,4'-Biphenyltriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4'-Biphenyltriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,4'-BIPHENYLTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q54PL64OPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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